molecular formula C11H15N3 B14244256 4-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)aniline

4-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)aniline

Katalognummer: B14244256
Molekulargewicht: 189.26 g/mol
InChI-Schlüssel: UFRXDOLANGFSNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a diazabicycloheptane core attached to an aniline group, which imparts specific chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-diazabicyclo[2.2.1]heptane with aniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .

Wirkmechanismus

The mechanism of action of 4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline involves its interaction with specific molecular targets and pathways. The diazabicycloheptane core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The aniline group can also participate in interactions with other molecules, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline is unique due to the presence of both the diazabicycloheptane core and the aniline group, which impart distinct chemical and biological properties. This combination makes it a versatile compound with diverse applications in various fields .

Eigenschaften

Molekularformel

C11H15N3

Molekulargewicht

189.26 g/mol

IUPAC-Name

4-(2,5-diazabicyclo[2.2.1]heptan-2-yl)aniline

InChI

InChI=1S/C11H15N3/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7,12H2

InChI-Schlüssel

UFRXDOLANGFSNO-UHFFFAOYSA-N

Kanonische SMILES

C1C2CNC1CN2C3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.